molecular formula C22H21NO2S B5151511 N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide

N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide

Cat. No. B5151511
M. Wt: 363.5 g/mol
InChI Key: VGMLOUVXACZRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide, also known as BPTP, is a chemical compound that belongs to the class of thiazolidinedione derivatives. BPTP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is not fully understood. However, studies have suggested that N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has also been reported to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects. Studies have reported that N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide inhibits the activity of HDACs and activates AMPK, leading to the upregulation of pro-apoptotic genes, downregulation of anti-apoptotic genes, and improved insulin sensitivity and glucose tolerance. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has also been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, leading to reduced inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has several advantages for lab experiments. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is easily synthesized using a simple and reproducible method. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has also been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. However, N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide also has some limitations for lab experiments. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide may also have off-target effects, which could limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide. Further studies are needed to fully understand the mechanism of action of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide and its effects on various diseases, including cancer, diabetes, and inflammation. Clinical trials are needed to evaluate the safety and efficacy of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide in humans. In addition, studies are needed to identify the optimal dosage and administration of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide for therapeutic use. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide analogs may also be developed to improve its therapeutic properties and reduce its limitations. Overall, N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Conclusion
In conclusion, N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is easily synthesized using a simple and reproducible method and has been extensively studied for its potential therapeutic applications. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide, its effects on various diseases, and its safety and efficacy in humans. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide involves the reaction of 4-(benzyloxy)benzaldehyde with thiophenol in the presence of a base, followed by the addition of 3-bromopropionyl chloride. The resulting product is then treated with sodium methoxide to yield N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide. This synthesis method has been reported in the literature and can be easily replicated in the laboratory.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been reported to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

properties

IUPAC Name

N-(4-phenylmethoxyphenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c24-22(15-16-26-21-9-5-2-6-10-21)23-19-11-13-20(14-12-19)25-17-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMLOUVXACZRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.